molecular formula C12H17FN4 B8420106 4-(3-(Fluoromethyl)phenyl)piperazine-1-carboximidamide

4-(3-(Fluoromethyl)phenyl)piperazine-1-carboximidamide

Cat. No. B8420106
M. Wt: 236.29 g/mol
InChI Key: DKVMTBMEKBKSEV-UHFFFAOYSA-N
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Description

4-(3-(Fluoromethyl)phenyl)piperazine-1-carboximidamide is a useful research compound. Its molecular formula is C12H17FN4 and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Fluoromethyl)phenyl)piperazine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Fluoromethyl)phenyl)piperazine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17FN4

Molecular Weight

236.29 g/mol

IUPAC Name

4-[3-(fluoromethyl)phenyl]piperazine-1-carboximidamide

InChI

InChI=1S/C12H17FN4/c13-9-10-2-1-3-11(8-10)16-4-6-17(7-5-16)12(14)15/h1-3,8H,4-7,9H2,(H3,14,15)

InChI Key

DKVMTBMEKBKSEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)CF)C(=N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate (201.3 mg, mmol) was dissolved in a 4.0 M solution of HCl and dioxane (2 mL) and stirred at room temperature. After 45 min. the reaction mixture was concentrated and re-dissolved in ACN (2 mL). Diisopropylethylamine (22 μL, 1.51 mmol) and 1H-pyrazole-1-carboximidamide (110 mg, 0.75 mmol) were added to the stirring reaction mixture. The next day, the reaction mixture was concentrated to yield a crude oil, which was purified by HPLC using a Phenomenex Luna C-18 (2) column (10 250×21.2 mm, gradient method 0-100% B over 14 min., where B=90% ACN in water using 0.1% TFA as a modifier and A=water using 0.1% TFA as a modifier) with a flow rate of 20 ml/min to isolate 4-(3-(fluoromethyl)phenyl)piperazine-1-carboximidamide as a white solid (42.7 mg, 23% isolated yield over 4 steps). 1H NMR (300 MHz, DMSO-d6): δ 7.58 (br s, 3H), 7.28 (t, 1H, J=7.8 Hz), 7.01 (br s, 1H), 6.98 (br s, 1H), 6.87 (d, 1H, J=7.3 Hz), 5.35 (d, 2H, J=47.9 Hz), 3.58 (dd, 4H, J=5.4, 4.9 Hz), 3.26 (dd, 4H, J=5.4, 4.8 Hz); 13C NMR (75.5 MHz, DMSO-d6): δ 156.1, 150.3, 137.1 (136.8), 129.2, 118.8 (118.7), 115.9, 114.9 (114.8), 84.6 (83.4), 47.2, 44.7; HRMS calcd for C12H17FN4: 237.15100 found 237.1514.
Name
Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate
Quantity
201.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Two

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